N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (CAS No. 16194-63-1) is a chemical compound with the following molecular formula:
C8H5FN2OS
and a molecular weight of 196.2 g/mol . This compound belongs to the class of formamides and exhibits interesting pharmacological properties.Preparation Methods
Synthetic Routes: The synthetic route for N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . Further optimization and scale-up studies are essential for industrial production.
Chemical Reactions Analysis
Reactions: This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and substituents. Detailed mechanistic studies are necessary to elucidate these products.
Scientific Research Applications
Medicine: Research suggests that it acts as an orally active, reversible inhibitor of N-acylethanolamine acid amidase (NAAA) . NAAA inhibition has protective effects against multiple sclerosis in mice.
Chemistry: Its unique structure may inspire novel drug design or synthetic strategies.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further studies are needed to fully understand its mode of action.
Properties
Molecular Formula |
C23H22FN3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-3-4-7-12-27-17-9-6-5-8-15(17)20(28)19(22(27)30)21(29)26-23-25-16-11-10-14(24)13-18(16)31-23/h5-6,8-11,13,28H,2-4,7,12H2,1H3,(H,25,26,29) |
InChI Key |
CHSZSTHGKRETJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
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